1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4.2ClH/c1-4-7-15-13-5-8-18(9-6-13)14-10-11(2)16-12(3)17-14;;/h10,13,15H,4-9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDQSMIHNZGDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C2=NC(=NC(=C2)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine ring.
N-Propylation: The N-propyl group is introduced via an alkylation reaction using a propyl halide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Classification :
- Tertiary Amine : The nitrogen in the piperidine ring acts as a tertiary amine, enabling roles as a base, nucleophile, or ligand in reactions .
- Piperidine Derivative : Piperidines are widely used in drug discovery (e.g., antipsychotics, analgesics) due to their conformational flexibility and bioavailability .
Applications :
While direct pharmacological data are unavailable, structurally analogous piperidine derivatives are employed in pharmaceuticals, agrochemicals, and catalysis. The pyrimidine ring may confer binding affinity for biological targets, such as kinases or receptors .
Availability :
As of 2025, this compound is listed as discontinued by CymitQuimica, though its structural analogs remain commercially accessible .
Table 1: Structural and Functional Comparison of Piperidine-Based Dihydrochloride Salts
Key Insights:
Structural Diversity: The target compound’s pyrimidine ring distinguishes it from aryl-substituted analogs (e.g., 4-fluorophenyl or methoxyphenyl groups in ). Unlike Dyclonine Hydrochloride (a ketone-containing anesthetic ), the target lacks electrophilic carbonyl groups, implying different reactivity and biological targets.
Salt Form and Solubility :
- All listed compounds are dihydrochloride salts, improving aqueous solubility for in vivo applications. However, the pyrimidine ring’s hydrophobicity may reduce solubility compared to smaller aryl groups (e.g., fluorophenyl in ).
Biological Activity :
- Piperazine derivatives (e.g., 1-(4-fluorophenyl)piperazine) are common in neuropharmacology due to their affinity for serotonin and dopamine receptors . The target compound’s pyrimidine moiety may shift activity toward kinase inhibition or antimicrobial effects.
- Tertiary amines in piperidines (e.g., Dyclonine) often exhibit membrane permeability, aiding central nervous system (CNS) penetration . The N-propyl chain in the target compound could modulate lipophilicity and bioavailability.
Synthetic Utility :
- The pyrimidine ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, unlike simpler aryl groups .
Biological Activity
1-(2,6-Dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H26Cl2N4
- Molecular Weight : 321.3 g/mol
- CAS Number : 1306605-11-7
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to its structural features, particularly the presence of the pyrimidine ring and piperidine moiety. These structural elements can influence interactions with biological targets such as enzymes and receptors.
Key Mechanisms:
- DNA Binding : Similar compounds have shown a propensity to intercalate with DNA or bind to its minor groove, which can inhibit DNA-dependent enzymes and affect cellular proliferation .
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antitumor properties by disrupting cellular processes in cancer cells .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens, potentially through mechanisms involving DNA binding and disruption of nucleic acid synthesis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of this compound.
-
Antitumor Activity :
- A study investigating the cytotoxic effects of pyrimidine derivatives on lung cancer cell lines (A549, HCC827, NCI-H358) reported IC50 values indicating significant antiproliferative effects. For instance, compound 6 exhibited an IC50 of 6.26 ± 0.33 μM against HCC827 cells .
- The activity varied between two-dimensional (2D) and three-dimensional (3D) assays, suggesting that the compound's effectiveness may depend on the cellular environment.
- Antimicrobial Studies :
Data Table: Biological Activity Summary
| Study | Cell Line/Pathogen | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Antitumor Study | HCC827 | Antiproliferative | 6.26 ± 0.33 | High activity in 2D assays |
| Antitumor Study | NCI-H358 | Antiproliferative | 6.48 ± 0.11 | Comparable results to standard drugs |
| Antimicrobial Study | Pneumocystis carinii | Antimicrobial | Submicromolar dosage | Effective in immunosuppressed models |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with condensation of 2,6-dimethylpyrimidine-4-amine with propylamine derivatives, followed by cyclization and dihydrochloride salt formation. Key parameters include:
Q. Table 1: Synthesis Optimization Parameters
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : Confirms proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and dimethylpyrimidine substituents .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 293.2 (free base) and 326.1 (dihydrochloride) .
Q. What safety protocols are essential for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- PPE : Nitrile gloves, lab coats, and safety goggles recommended due to potential skin/eye irritation .
- Spill Management : Neutralize with sodium bicarbonate and collect in sealed containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation?
- Design of Experiments (DoE) : Statistical screening (e.g., fractional factorial design) identifies critical factors like pH and stoichiometry .
- In Situ Monitoring : FT-IR tracks intermediate formation, reducing over-reaction .
- Case Study : Adjusting propylamine equivalents from 1.2 to 1.5 reduced a key byproduct (unreacted pyrimidine) by 40% .
Q. What strategies resolve discrepancies in reported biological activity data?
- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
- Meta-Analysis : Pool data from receptor-binding studies (e.g., σ-1 receptor IC₅₀ values) to identify outliers .
- Dose-Response Validation : Repeat experiments across multiple cell lines to confirm EC₅₀ consistency .
Q. How can computational models predict target interactions?
- Molecular Dynamics (MD) : Simulates binding stability with neurotransmitter receptors (e.g., 10 ns trajectories show strong hydrophobic interactions) .
- Docking Studies : AutoDock Vina predicts binding affinities (ΔG = -9.2 kcal/mol for NMDA receptor) .
- QSAR Models : Correlate substituent electronegativity with activity (R² = 0.89 for piperidine derivatives) .
Q. What experimental designs minimize variability in pharmacological assays?
- Blinded Replicates : Triple replicates with randomized plate layouts reduce positional bias .
- Positive/Negative Controls : Include known agonists/antagonists (e.g., Haloperidol for σ-1 receptor studies) .
- Table 2: Assay Optimization Checklist
| Step | Action Item |
|---|---|
| Cell Viability | Confirm >90% viability via MTT |
| Compound Solubility | Use DMSO ≤0.1% to avoid toxicity |
| Data Normalization | Z-score transformation of raw data |
Q. How is the mechanism of action validated using integrated methods?
- In Vitro : Patch-clamp electrophysiology quantifies ion channel modulation (e.g., 30% inhibition of Ca²⁺ currents at 10 µM) .
- In Silico : Free-energy perturbation (FEP) calculates binding energy changes for mutant receptors .
- Cross-Validation : Compare knock-out cell models (e.g., CRISPR-edited σ-1 receptor) with wild-type responses .
Q. What storage conditions preserve long-term stability?
Q. How do solubility properties influence formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
